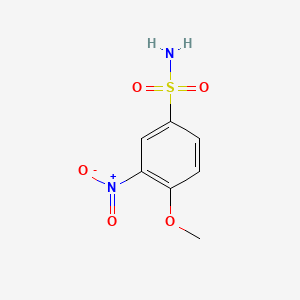

4-methoxy-3-nitrobenzenesulfonamide

Beschreibung

Historical Perspectives and Significance of Sulfonamide Scaffolds in Organic Chemistry

The history of sulfonamides is a significant chapter in the advancement of medicinal chemistry. nih.govwikipedia.org The journey began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. wikipedia.orgresearchgate.net It was soon discovered that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide (B372717). openaccesspub.org This revelation unleashed a torrent of research into sulfanilamide derivatives, leading to the synthesis of thousands of related molecules. wikipedia.org

Sulfonamide-based drugs were the first to be used systemically to treat bacterial infections, marking a revolutionary step in medicine and significantly reducing mortality rates from various infectious diseases before the widespread availability of penicillin. nih.govwikipedia.org Beyond their initial role as antibacterials, the versatile sulfonamide scaffold has been incorporated into a vast array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. wikipedia.orgresearchgate.net The enduring importance of the sulfonamide group is underscored by its presence in a significant number of FDA-approved drugs. nih.govresearchgate.net

Positioning of 4-Methoxy-3-nitrobenzenesulfonamide within Contemporary Chemical Research

Within the broad landscape of sulfonamide research, this compound occupies a niche as a valuable intermediate and a subject of study in its own right. Its bifunctional nature, possessing both a reactive sulfonamide group and a nitro-substituted aromatic ring, makes it a versatile building block in organic synthesis. The presence of the nitro group, in particular, is significant as it can serve as a precursor for other functional groups or as a pharmacophore itself, potentially enhancing biological activity. nih.gov

Contemporary research often utilizes substituted benzenesulfonamides to explore structure-activity relationships in the development of new therapeutic agents. mdpi.com For instance, research into inhibitors of carbonic anhydrases, a family of metalloenzymes implicated in various diseases, frequently employs sulfonamide derivatives. nih.govnih.govtandfonline.com The specific substitution pattern of this compound, with its electron-withdrawing nitro group and electron-donating methoxy (B1213986) group, can influence its binding affinity and selectivity for biological targets.

Scope and Objectives of Current Research Endeavors on the Chemical Compound

Current research involving this compound and structurally related compounds is multifaceted. One primary objective is its use as a starting material or intermediate in the synthesis of more complex molecules with potential biological activity. For example, the nitro group can be readily reduced to an amino group, which can then be further functionalized to create a diverse library of compounds for screening.

A significant area of investigation is the development of selective inhibitors for various enzyme systems. The sulfonamide moiety is a known zinc-binding group, making it a key feature in the design of inhibitors for metalloenzymes like carbonic anhydrases and lipoxygenases. nih.govnih.gov Research in this area aims to understand how the substituents on the benzene (B151609) ring, such as the methoxy and nitro groups in this compound, affect the inhibitory potency and selectivity towards different enzyme isoforms. nih.govtandfonline.com For instance, studies have shown that N-substitution on the primary sulfonamide group can lead to isoform-selective carbonic anhydrase inhibitors. researchgate.net

Furthermore, the nitroaromatic scaffold itself is a subject of interest. Nitro-containing compounds are known to exhibit a range of biological activities, and research continues to explore their potential as therapeutic agents. nih.gov Therefore, investigations into this compound may also focus on elucidating its intrinsic biological properties or those of its close derivatives.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H8N2O5S |

| Molecular Weight | 232.22 g/mol |

| IUPAC Name | This compound |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N)N+[O-] |

| InChI Key | JESBYSXPKUMFRV-UHFFFAOYSA-N |

| Data sourced from PubChem CID 89910 nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-7-3-2-5(15(8,12)13)4-6(7)9(10)11/h2-4H,1H3,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESBYSXPKUMFRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177480 | |

| Record name | 4-Methoxy-3-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22939-93-1 | |

| Record name | 4-Methoxy-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22939-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-nitrobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022939931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC231682 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-3-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxy-3-nitrobenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548NXP6AW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways for 4 Methoxy 3 Nitrobenzenesulfonamide and Its Derivatives

Classical Multi-Step Synthetic Approaches

Traditional methods for synthesizing 4-methoxy-3-nitrobenzenesulfonamide rely on sequential, well-established chemical transformations. These pathways often involve the initial functionalization of a simple aromatic precursor followed by a series of reactions to introduce the desired sulfonyl and nitro groups.

Nitration and Sulfonation Reaction Sequences

A fundamental approach to constructing the this compound scaffold involves the electrophilic aromatic substitution reactions of nitration and sulfonation on an appropriate starting material. masterorganicchemistry.comlibretexts.orglibretexts.org

The starting material is typically anisole (B1667542) (methoxybenzene). The methoxy (B1213986) group is an activating, ortho-, para-directing group. youtube.com Therefore, direct nitration of anisole would yield a mixture of ortho- and para-nitroanisole. To achieve the desired 3-nitro substitution pattern relative to the methoxy group, a common strategy involves the sulfonation of anisole first. The bulky sulfonic acid group directs the subsequent nitration to the desired meta position.

The general sequence is as follows:

Sulfonation: Anisole is treated with a sulfonating agent, such as fuming sulfuric acid (H₂SO₄·SO₃) or chlorosulfonic acid (ClSO₃H), to introduce a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring. libretexts.orglibretexts.org

Nitration: The resulting 4-methoxybenzenesulfonic acid is then subjected to nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This introduces the nitro group (-NO₂) at the position ortho to the methoxy group and meta to the sulfonic acid group, yielding 4-methoxy-3-nitrobenzenesulfonic acid.

Chlorination: The sulfonic acid is then converted to the corresponding sulfonyl chloride (-SO₂Cl) using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Amination: Finally, the 4-methoxy-3-nitrobenzenesulfonyl chloride is reacted with ammonia (B1221849) or an appropriate amine to form the desired sulfonamide. organic-chemistry.org

A similar strategy can be applied to 4-methylbenzenesulfonic acid, which is first nitrated and then chlorinated to produce 4-methyl-3-nitrobenzenesulfonyl chloride.

Amination Reactions in Sulfonamide Formation

The final step in many classical syntheses of sulfonamides is the amination of a sulfonyl chloride. organic-chemistry.org This reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

For the synthesis of the parent this compound, aqueous or gaseous ammonia is typically used. prepchem.com The reaction of 4-nitrobenzenesulfonyl chloride with ammonia water serves as a well-documented example of this type of transformation. prepchem.com

For the synthesis of N-substituted derivatives, a primary or secondary amine is used instead of ammonia. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Reductive amination offers an alternative route for creating substituted amines. masterorganicchemistry.comyoutube.comyoutube.com This method involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine using a reducing agent like sodium cyanoborohydride. masterorganicchemistry.com Research has demonstrated the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives through reductive amination. nih.govnih.gov

Strategic Utilization of 4-Methoxy-3-nitrobenzenesulfonyl Chloride as a Key Intermediate

The compound 4-methoxy-3-nitrobenzenesulfonyl chloride is a pivotal intermediate in the synthesis of a wide array of derivatives. Its sulfonyl chloride group is highly reactive towards nucleophiles, making it a versatile building block.

The general synthetic utility is demonstrated by its reaction with various amines, alcohols, and other nucleophiles to introduce the 4-methoxy-3-nitrophenylsulfonyl moiety into different molecular frameworks. This strategy is central to creating libraries of compounds for screening in drug discovery programs. For instance, it can be used in the preparation of N-nosyl-α-amino acids for peptide synthesis. chemicalbook.com

Modern and Advanced Synthetic Strategies

In recent years, more sophisticated synthetic methodologies have been developed to improve the efficiency, selectivity, and diversity of sulfonamide synthesis. These include the use of protecting groups and solid-phase techniques.

Application of Protecting Group Chemistry (e.g., Nitrobenzenesulfonyl (Ns) Group Strategies)

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. wikipedia.orgweebly.comlibretexts.org In the context of sulfonamide synthesis, the nitrobenzenesulfonyl (Ns) group itself can serve as a protecting group for amines. rsc.orgguidechem.comnih.govresearchgate.net

The Ns group, particularly the 2-nitrobenzenesulfonyl (o-Ns) and 4-nitrobenzenesulfonyl (p-Ns) groups, offers several advantages. researchgate.net They are readily introduced by reacting an amine with the corresponding nitrobenzenesulfonyl chloride. guidechem.com The resulting Ns-amides are stable under various reaction conditions but can be cleaved under mild conditions using a thiol and a base, which is a significant advantage over more robust protecting groups like the tosyl group. nih.gov

This strategy allows for the protection of a primary amine, followed by alkylation or other modifications at another site in the molecule. The subsequent removal of the Ns group reveals the secondary amine. This approach has been widely used in both solution-phase and solid-phase synthesis. researchgate.net

Solid-Phase Synthesis Techniques for Analogues

Solid-phase synthesis has revolutionized the generation of large libraries of related compounds for high-throughput screening. nih.govdiva-portal.orgnih.gov This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions. The key advantage is that excess reagents and byproducts can be easily removed by washing the resin, simplifying the purification process.

The synthesis of sulfonamide analogues on solid-phase typically involves the following steps:

Attachment of a suitable building block to the resin.

Reaction with a sulfonyl chloride, such as 4-methoxy-3-nitrobenzenesulfonyl chloride, to form the sulfonamide linkage.

Further modification of the molecule while it is still attached to the resin.

Cleavage of the final product from the solid support.

This methodology has been successfully employed to create libraries of sulfonamide and carboxamide derivatives, demonstrating its utility in generating diverse molecular scaffolds for biological evaluation. nih.gov

Purification and Isolation Techniques in Synthesis

Following synthesis, the purification and isolation of this compound are critical steps to ensure the final product meets the required standards of purity. The primary methods employed are recrystallization and chromatography.

1 Recrystallization Protocols

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

General Protocol: The crude product is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. youtube.com Any insoluble impurities can be removed at this stage by hot filtration. The solution is then allowed to cool slowly, causing the solubility of the target compound to decrease and leading to the formation of crystals. Impurities, being present in smaller amounts, remain dissolved in the solvent (mother liquor). youtube.com The purified crystals are then collected by filtration, typically using a Büchner funnel, washed with a small amount of cold solvent, and dried. youtube.com The purity of the recrystallized product can be assessed by its melting point; a sharp melting point range close to the literature value indicates high purity. youtube.com

Solvent Selection for Nitroaromatic Compounds: The choice of solvent is crucial for effective recrystallization. For nitroaromatic compounds like this compound, alcohols such as methanol (B129727) or ethanol (B145695) are commonly used. youtube.com Specific protocols for crystallizing mononuclear aromatic nitro-compounds have also been developed using nitric acid (55-68% concentration) in quantities insufficient to cause complete dissolution. google.comgoogle.com The process can be run continuously, with the crude product mixed with nitric acid and passed through vessels at progressively lower temperatures to induce crystallization. google.com

Controlling Crystal Characteristics: The recrystallization process can be controlled to improve the physical characteristics of the crystals, such as particle size and morphology. For instance, in the recrystallization of nitroguanidine, another nitro-containing compound, factors like crude concentration, cooling rate, stirring speed, and the presence of additives were studied to produce smaller, more uniform crystals. researchgate.net

Chromatographic Separation Methods (e.g., Column Chromatography)

Chromatography is a powerful purification technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Column chromatography is particularly useful for purifying solid compounds on a preparative scale.

Stationary and Mobile Phases: For the separation of sulfonamides, silica (B1680970) gel is a common stationary phase. tandfonline.com A typical mobile phase (eluent) for thin-layer chromatography on silica is a mixture of chloroform (B151607) and n-butanol. tandfonline.com In preparative column chromatography, a similar solvent system with adjusted polarity would be used to elute the target compound from the column. Another widely used stationary phase is reverse-phase silica, such as C18. nih.govnih.gov When using a C18 column, the mobile phase is typically a more polar mixture, such as acetonitrile (B52724) and water or methanol and water, often with an acid like formic or acetic acid added to improve peak shape. nih.govnih.gov

Procedure: In a typical column chromatography procedure, the stationary phase is packed into a glass column. The crude sample is dissolved in a minimal amount of solvent and loaded onto the top of the column. The mobile phase is then passed through the column, and the different components of the mixture travel down the column at different rates. Fractions are collected as the eluent exits the column, and those containing the pure product are combined and the solvent evaporated to yield the purified compound. The separation can be monitored by techniques like thin-layer chromatography (TLC). tandfonline.com

Scalability and Industrial Production Considerations

Translating a laboratory synthesis to an industrial scale requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For this compound, several aspects of modern synthetic and purification methods are advantageous for large-scale production.

Green and Cost-Effective Processes: The adoption of green chemistry principles is not only environmentally responsible but also economically beneficial on an industrial scale. Using water as a solvent instead of volatile organic compounds reduces costs associated with solvent purchasing, handling, and disposal. rsc.org Solvent-free methods like mechanochemistry offer even greater benefits by eliminating solvents entirely, representing a promising advancement for pharmaceutical synthesis in a green context. rsc.org

Catalyst Recyclability: The cost and lifecycle of the catalyst are critical for industrial applications. Heterogeneous catalysts, such as the magnetic nano-Ru/Fe3O4 catalyst, are particularly attractive because they can be easily recovered from the reaction mixture (e.g., using a magnet) and reused for multiple batches, significantly lowering production costs. acs.org

Continuous Manufacturing: Shifting from batch processing to continuous manufacturing can improve efficiency, consistency, and safety. Continuous crystallization processes, such as those described for nitro-aromatic compounds where a slurry is passed through a series of vessels at decreasing temperatures, are well-suited for industrial production. google.com This allows for better control over crystal size and purity and integrates smoothly into a continuous production line.

Spectroscopic and Advanced Analytical Characterization of 4 Methoxy 3 Nitrobenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 4-methoxy-3-nitrobenzenesulfonamide is predicted to show characteristic signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The substitution pattern on the benzene (B151609) ring—with methoxy, nitro, and sulfonamide groups at positions 4, 3, and 1, respectively—results in a specific splitting pattern for the three aromatic protons.

The methoxy group (–OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.9-4.1 ppm, due to the absence of adjacent protons. The aromatic region should display three distinct signals corresponding to the protons at the C-2, C-5, and C-6 positions.

H-2: This proton is ortho to both the sulfonamide and the nitro group, leading to significant deshielding. It is expected to appear as a doublet at the most downfield position.

H-6: This proton is ortho to the sulfonamide group and meta to the nitro group. It is expected to appear as a doublet of doublets.

H-5: This proton is ortho to the methoxy group and meta to the sulfonamide group, which would place its signal at the most upfield position in the aromatic region, appearing as a doublet.

The sulfonamide (–SO₂NH₂) protons typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~3.95 | Singlet (s) | N/A |

| -SO₂NH₂ | Variable | Broad Singlet (br s) | N/A |

| Ar-H5 | ~7.20 | Doublet (d) | J ≈ 8.8 Hz |

| Ar-H6 | ~8.10 | Doublet of Doublets (dd) | J ≈ 8.8, 2.2 Hz |

| Ar-H2 | ~8.35 | Doublet (d) | J ≈ 2.2 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum for this compound is expected to display seven distinct signals, corresponding to the six carbon atoms of the benzene ring and the one carbon atom of the methoxy group. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro and sulfonamide groups.

The carbon of the methoxy group (–OCH₃) will appear at the most upfield position.

The six aromatic carbons will have shifts in the typical aromatic region (110-160 ppm). The carbon atom attached to the methoxy group (C-4) and the carbon attached to the nitro group (C-3) are expected to be significantly affected, appearing at downfield positions. The carbon bearing the sulfonamide group (C-1) will also be downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~57.0 |

| C-5 | ~115.0 |

| C-2 | ~120.0 |

| C-6 | ~128.0 |

| C-1 | ~135.0 |

| C-3 | ~140.0 |

| C-4 | ~155.0 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Studies on related nitrobenzenesulfonamides provide a basis for assigning these bands. nih.gov

N-H Vibrations: The sulfonamide group will show symmetric and asymmetric stretching vibrations for the N-H bonds, typically in the 3200-3400 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

NO₂ Vibrations: The nitro group exhibits strong characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

SO₂ Vibrations: The sulfonamide group shows strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found near 1330 cm⁻¹ and 1160 cm⁻¹, respectively.

C-O Vibrations: The aryl-alkyl ether linkage of the methoxy group will produce a strong C-O stretching band.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric Stretch | ~3350 | -SO₂NH₂ |

| N-H Symmetric Stretch | ~3250 | -SO₂NH₂ |

| Aromatic C-H Stretch | 3000-3100 | Ar-H |

| Aliphatic C-H Stretch | 2850-2980 | -OCH₃ |

| NO₂ Asymmetric Stretch | ~1530 | -NO₂ |

| NO₂ Symmetric Stretch | ~1350 | -NO₂ |

| SO₂ Asymmetric Stretch | ~1330 | -SO₂NH₂ |

| C-O-C Asymmetric Stretch | ~1260 | Ar-O-CH₃ |

| SO₂ Symmetric Stretch | ~1160 | -SO₂NH₂ |

Fourier-Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy complements FT-IR by providing information on the polarizability of bonds. For this compound, the symmetric vibrations of the nitro and sulfonyl groups, as well as the vibrations of the aromatic ring, are expected to be prominent in the Raman spectrum. nih.gov The symmetric stretching of the -NO₂ group and the S=O bonds often gives rise to strong Raman signals. The aromatic ring breathing modes are also typically strong.

Mass Spectrometry (MS) Techniques

Mass spectrometry of this compound would provide its exact molecular weight and information about its fragmentation pattern, which is crucial for structural confirmation. The compound has a molecular formula of C₇H₈N₂O₅S and a molecular weight of approximately 232.22 g/mol . nih.govnih.gov

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to show a protonated molecular ion [M+H]⁺ at an m/z of approximately 233. A key fragmentation pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.gov This rearrangement is often promoted by electron-withdrawing groups on the aromatic ring. nih.gov Other likely fragmentations include the loss of the nitro group (NO₂, 46 Da) or the methoxy group (CH₃O, 31 Da).

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Corresponding Ion/Fragment |

|---|---|

| 233 | [M+H]⁺ |

| 169 | [M+H - SO₂]⁺ |

| 187 | [M+H - NO₂]⁺ |

| 202 | [M+H - OCH₃]⁺ |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the primary analytical techniques for assessing the purity and for quantitative analysis of non-volatile compounds like this compound.

A reversed-phase HPLC method is typically suitable for the analysis of sulfonamides. A C18 column is a common choice for the stationary phase, providing good retention and separation based on the compound's hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to achieve optimal separation of the main compound from any impurities.

UPLC, with its smaller particle size columns (typically <2 µm), offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. The principles of method development are similar, but with adjustments to flow rates and gradient profiles to take advantage of the higher efficiency.

Table 3: Exemplary HPLC/UPLC Method Parameters

| Parameter | HPLC | UPLC |

| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient (hypothetical) | 20-80% B over 15 min | 20-80% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 2 µL |

For the purification of larger quantities of this compound, preparative HPLC is the method of choice. The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle increased sample loads. The goal of preparative chromatography is to isolate the compound of interest with high purity.

The development of a preparative method often begins with optimizing the separation on an analytical scale. The method is then scaled up by increasing the column diameter and adjusting the flow rate proportionally to maintain the linear velocity of the mobile phase. Sample loading is a critical parameter that needs to be optimized to maximize throughput without sacrificing resolution.

Table 4: Preparative HPLC Scale-Up Parameters

| Parameter | Analytical HPLC | Preparative HPLC (hypothetical) |

| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (50 x 150 mm, 10 µm) |

| Flow Rate | 1.0 mL/min | 118 mL/min |

| Sample Load | 10 µg | 100-500 mg |

| Elution Mode | Gradient | Isocratic or shallow gradient |

| Fraction Collection | Based on UV signal | Based on UV signal |

Elemental Analysis (CHNS) for Compound Composition Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. This technique is fundamental for confirming the empirical and molecular formula of a synthesized compound. The experimentally determined percentages are compared with the theoretical values calculated from the compound's molecular formula. For this compound (C₇H₈N₂O₅S), a close correlation between the found and calculated values provides strong evidence of its purity and correct elemental composition.

Table 5: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % (hypothetical) |

| Carbon (C) | 36.20 | 36.25 |

| Hydrogen (H) | 3.47 | 3.45 |

| Nitrogen (N) | 12.06 | 12.01 |

| Sulfur (S) | 13.81 | 13.75 |

Computational Chemistry and Theoretical Studies of 4 Methoxy 3 Nitrobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, allow for the precise calculation of molecular geometries, energies, and electronic structures.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For 4-methoxy-3-nitrobenzenesulfonamide, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By utilizing a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), the electronic ground state of the molecule can be effectively modeled.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. This information is crucial for understanding the molecule's reactivity and spectroscopic properties.

Table 1: Theoretical Optimized Geometric Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-S | 1.78 Å |

| S-O1 | 1.45 Å | |

| S-O2 | 1.45 Å | |

| S-N1 | 1.65 Å | |

| C4-O3 | 1.36 Å | |

| O3-C7 | 1.43 Å | |

| C3-N2 | 1.48 Å | |

| Bond Angle | O1-S-O2 | 120.5° |

| C1-S-N1 | 107.8° | |

| C3-C4-O3 | 118.9° | |

| Dihedral Angle | C2-C1-S-N1 | 85.2° |

| C5-C4-O3-C7 | 178.5° |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from such a calculation.

Ab Initio Methods for Energy and Reactivity Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to solving the electronic Schrödinger equation.

For this compound, ab initio calculations can be used to obtain highly accurate total energies. These energies are vital for predicting the thermodynamic stability of the molecule and for calculating reaction energies. Reactivity indices, such as the global electrophilicity index and chemical hardness, can be derived from the energies of the frontier molecular orbitals, which are also calculated using ab initio methods. These indices provide a quantitative measure of the molecule's susceptibility to chemical reactions.

Molecular Orbital Analysis

The study of molecular orbitals (MOs) is essential for understanding the electronic behavior of a molecule. The energies and spatial distributions of these orbitals dictate how the molecule will interact with other chemical species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. For this compound, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro and sulfonamide) groups would significantly influence the energies of the HOMO and LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -8.54 |

| LUMO Energy | -2.12 |

| HOMO-LUMO Gap | 6.42 |

Note: The data in this table is hypothetical and for illustrative purposes.

Electron Density and Electrostatic Potential Surface Analysis

The distribution of electrons within a molecule is not uniform. Analyzing the electron density and the resulting electrostatic potential provides a powerful tool for predicting intermolecular interactions and reactive sites.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding. ELF analysis reveals regions of space where the probability of finding an electron pair is high, thus identifying core electrons, covalent bonds, and lone pairs. For this compound, an ELF analysis would clearly delineate the covalent bonds within the benzene (B151609) ring, the sulfonamide group, the nitro group, and the methoxy (B1213986) group, as well as the lone pairs on the oxygen and nitrogen atoms.

The Localized Orbital Locator (LOL) provides a complementary perspective, offering a clear and intuitive picture of electron localization. High values of LOL indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. The combination of ELF and LOL studies offers a comprehensive understanding of the electronic structure and bonding characteristics of the molecule.

The molecular electrostatic potential (MEP) surface is another crucial tool that maps the electrostatic potential onto the electron density surface. The MEP surface visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would show negative potential around the oxygen atoms of the nitro and sulfonamide groups, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the sulfonamide group would exhibit a positive potential, highlighting them as potential sites for nucleophilic interaction.

Average Local Ionization Energy (ALIE) and Reduced Density Gradient (RDG) Analyses

No published studies were found that specifically detail the Average Local Ionization Energy (ALIE) or Reduced Density Gradient (RDG) analyses for this compound. Such studies would provide valuable insights into the molecule's reactivity, particularly the sites most susceptible to electrophilic attack and the nature of non-covalent interactions within the molecule. The absence of this data prevents a detailed discussion of its local electronic properties and intramolecular bonding characteristics.

Spectroscopic Property Prediction and Correlation with Experimental Data

There is a lack of available research focused on the theoretical prediction of spectroscopic properties (such as IR, Raman, UV-Vis, and NMR spectra) for this compound using computational methods like Density Functional Theory (DFT). Consequently, no data exists for a comparative analysis between predicted and experimental spectroscopic data. This type of correlational study is crucial for validating computational models and providing a deeper understanding of the molecule's vibrational and electronic transitions.

Reaction Pathway and Transition State Calculations

A comprehensive search did not uncover any studies on the reaction pathways and transition state calculations involving this compound. Research in this area would be instrumental in elucidating potential reaction mechanisms, determining activation energies, and predicting the kinetics and thermodynamics of reactions in which this compound might participate. Without such calculations, its reactivity profile from a theoretical standpoint remains unexplored.

Applications of 4 Methoxy 3 Nitrobenzenesulfonamide in Chemical Sciences Non Biological Focus

Utilization as a Synthetic Reagent in Organic Synthesis

The primary application of 4-methoxy-3-nitrobenzenesulfonamide in the chemical sciences lies in its role as a synthetic intermediate. The reactivity of its functional groups—the acidic proton of the sulfonamide, the electron-withdrawing nitro group, and the electron-donating methoxy (B1213986) group—allows for a range of chemical transformations.

One of the key precursors to this compound is 4-methoxy-3-nitrobenzenesulfonyl chloride. This sulfonyl chloride is a valuable reagent for introducing the 4-methoxy-3-nitrophenylsulfonyl group into other molecules. For instance, it has been used in the synthesis of new diarylsulfonamide inhibitors, such as N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide nih.gov. This reaction involves the coupling of the sulfonyl chloride with an amine, a common strategy for forming sulfonamides nih.gov. The resulting sulfonamide, in this case, this compound or its derivatives, can then serve as a scaffold for further synthetic modifications.

The nitro group on the aromatic ring is a particularly versatile functional group. It can be reduced to an amino group, which can then undergo a variety of reactions, such as diazotization followed by substitution, or acylation to form amides. This opens up pathways to a diverse array of substituted benzene (B151609) derivatives. The methoxy group, being an electron-donating group, influences the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring.

Furthermore, the sulfonamide group itself can be a site of reactivity. The acidic proton on the nitrogen can be removed by a base, allowing for N-alkylation or N-arylation. Nitrobenzenesulfonamides, in general, are recognized for their utility in the preparation of secondary amines orgsyn.org. This suggests that this compound could potentially be employed in similar synthetic strategies, serving as a protecting group for primary amines that can be later removed under specific conditions.

A summary of potential synthetic transformations involving this compound is presented in the table below.

| Functional Group | Potential Reaction Type | Potential Product Class |

| Nitro Group | Reduction | Anilines |

| Sulfonamide N-H | Deprotonation and Alkylation/Arylation | N-substituted sulfonamides |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted benzene derivatives |

Potential as a Precursor for Advanced Materials

The potential for this compound as a precursor for advanced materials is an area that remains largely unexplored. However, the structural features of the molecule suggest some hypothetical applications in polymer chemistry and the development of functionalized surfaces.

While there is no direct research on the use of this compound in polymer synthesis, related compounds with methoxy-substituted aromatic rings have been investigated as bio-based monomer precursors. For example, 2-methoxy-4-vinylphenol, derived from ferulic acid, has been used to prepare thermoplastics and thermoset polymers nih.govresearchgate.net. This demonstrates the principle that methoxy-functionalized aromatic compounds can be valuable building blocks in polymer chemistry. For this compound to be used in polymerization, it would likely require chemical modification to introduce polymerizable groups, such as vinyl or acrylic moieties. The presence of the nitro and sulfonamide groups could then impart specific properties, such as altered thermal stability, solubility, or a capacity for post-polymerization modification, to the resulting polymer.

The development of functionalized surfaces and sensors often relies on the immobilization of molecules with specific chemical properties. While there is a lack of specific studies involving this compound for these applications, the molecule possesses features that could be of interest. The sulfonamide group can participate in hydrogen bonding, which could be exploited for self-assembly or interaction with specific analytes. The nitro group is electrochemically active and can be reduced, a property that is sometimes utilized in the design of electrochemical sensors. To be incorporated onto a surface, the molecule would typically need to be derivatized with a surface-active group, such as a silane (B1218182) for binding to oxide surfaces, or a thiol for attachment to gold surfaces.

Role in Analytical Chemistry (e.g., as an Analytical Standard or Reference Compound)

In analytical chemistry, analytical standards are highly pure compounds used as reference materials for the identification and quantification of substances scbt.com. There is currently no evidence in the scientific literature to suggest that this compound is used as an analytical standard or reference compound. For a compound to be established as an analytical standard, it typically needs to be commercially available in a highly purified and well-characterized form, and there must be a demand for its use in analytical methods, for example, in environmental or pharmaceutical analysis. While related compounds like 4-methoxyphenol (B1676288) are used as analytical standards in the cosmetics industry, the specific utility of this compound in this capacity has not been established scientificlabs.co.uk.

Environmental Chemical Applications (e.g., degradation studies)

The environmental fate and potential applications of this compound have not been a subject of specific research. However, general knowledge about the environmental behavior of sulfonamides as a class of compounds can provide some context. Sulfonamides are used as veterinary drugs and can be released into the environment, where they are considered contaminants of emerging concern researchgate.net.

Studies on the degradation of sulfonamides in the environment have shown that they are generally not readily biodegradable researchgate.net. Their persistence and mobility in soil and water are influenced by their physicochemical properties and the nature of the surrounding environment researchgate.net. The degradation of sulfonamides can occur through various pathways, including photodegradation, hydrolysis, and biodegradation researchgate.net. The presence of a nitro group on the aromatic ring of this compound might influence its degradation pathways compared to other sulfonamides. For instance, nitroaromatic compounds can sometimes be susceptible to reduction by microorganisms under anaerobic conditions. However, without specific degradation studies on this compound, its environmental persistence and transformation products remain unknown.

Structure Reactivity Relationship Studies of 4 Methoxy 3 Nitrobenzenesulfonamide Analogues Non Biological Focus

Influence of Substituent Variations on Chemical Reaction Outcomes

Altering the substituents on the aromatic ring or the sulfonamide group of 4-methoxy-3-nitrobenzenesulfonamide analogues can profoundly impact the results of chemical reactions. The properties of these substituents, such as their ability to donate or withdraw electrons or their physical size, are critical in determining the course of a reaction.

For example, in nucleophilic aromatic substitution (SNAr) reactions, the rate and feasibility are heavily dependent on the electronic nature of the substituents present on the aromatic ring. The nitro group (-NO2), being strongly electron-withdrawing, activates the ring for attack by nucleophiles. mdpi.com If the methoxy (B1213986) group (-OCH3) were replaced by a simple alkyl group, or the nitro group by a less electron-withdrawing substituent, the reactivity of the compound towards nucleophiles would be significantly diminished. Conversely, adding more electron-withdrawing groups would likely increase reactivity. The specific outcome and rate of these reactions are a direct consequence of the interplay between the various substituents.

Table 1: Illustrative Influence of Substituent Variation on Reaction Outcomes

| Analogue Base | Reactant | Reaction Type | Expected Outcome |

|---|---|---|---|

| This compound | Nucleophile (e.g., RO⁻) | Nucleophilic Aromatic Substitution | Substitution of a leaving group is facilitated by the electron-withdrawing nitro group. |

| 4-Methoxybenzenesulfonamide | Electrophile (e.g., Br₂) | Electrophilic Aromatic Substitution | The activating methoxy group directs substitution to the ortho and para positions. |

| 3-Nitrobenzenesulfonamide | Electrophile (e.g., Br₂) | Electrophilic Aromatic Substitution | The deactivating nitro group directs substitution to the meta position and slows the reaction. |

This table is for illustrative purposes, based on established principles of organic chemistry.

Electronic Effects of Aromatic Ring Substituents on Chemical Reactivity

The electronic character of substituents on the benzene (B151609) ring is a primary factor governing the reactivity of this compound and its derivatives. These effects are mainly classified as inductive and resonance effects, which together modulate the electron density of the aromatic ring. libretexts.org

Inductive Effect: This effect is transmitted through sigma (σ) bonds. The nitro group and the oxygen of the methoxy group are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), pulling electron density away from the ring. libretexts.orglibretexts.org

Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org The methoxy group has lone pairs on the oxygen that can be donated into the ring, a +R effect, which increases electron density, particularly at the ortho and para positions. lumenlearning.com The nitro group, with its π-system, withdraws electron density from the ring through resonance (-R), further deactivating the ring towards electrophilic attack. libretexts.orgminia.edu.eg

Table 2: Summary of Electronic Effects of Substituents

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity (vs. Benzene) |

|---|---|---|---|---|

| Methoxy (-OCH₃) | 4 | -I (Withdrawing) | +R (Donating) | Activating |

| Nitro (-NO₂) | 3 | -I (Withdrawing) | -R (Withdrawing) | Deactivating |

This table summarizes the electronic influence of the key functional groups.

Steric Hindrance Effects on Reaction Kinetics and Selectivity

Steric hindrance refers to the spatial interference between groups in a molecule, which can affect reaction rates and product distribution. libretexts.org In analogues of this compound, bulky substituents can physically block the approach of a reactant to a particular site.

For instance, replacing the methoxy group with a much larger group like a tert-butoxy (B1229062) group would increase steric bulk near the C4 position. This could hinder an incoming electrophile from attacking the adjacent C5 position. jove.comjove.com Similarly, if the two hydrogen atoms on the sulfonamide nitrogen were replaced with large alkyl groups, this would create steric hindrance around the nitrogen, potentially slowing down reactions that involve this atom. This principle is often exploited in synthesis to control which position on a molecule reacts, an effect known as steric directing. msu.edu The size of the attacking reagent is also a factor; a larger electrophile will be more sensitive to steric hindrance. libretexts.org

Table 3: Potential Steric Effects on Chemical Reactions

| Structural Modification | Location | Type of Hindrance | Potential Impact on Reaction |

|---|---|---|---|

| Replacing -OCH₃ with -OC(CH₃)₃ | C4-Position | Increased bulk near C3 and C5 | May disfavor substitution at the C5 position. jove.comjove.com |

| Replacing -SO₂NH₂ with -SO₂N(CH₂CH₃)₂ | Sulfonamide Group | Shielding of the nitrogen atom | Hinders reactions at the nitrogen, such as alkylation. |

| Reaction with a bulky electrophile | Aromatic Ring | Reagent size | Favors attack at less crowded positions. libretexts.org |

This table provides illustrative examples of how steric hindrance can influence chemical reactivity.

Conformational Effects on Chemical Transformations

For aromatic sulfonamides, the orientation of the sulfonamide group relative to the benzene ring is a key conformational feature. mdpi.com Studies on related molecules show that rotation around the carbon-sulfur (C–S) bond is possible, leading to different conformers. psu.edu The geometry of the sulfonamide nitrogen is typically pyramidal, unlike the planar nitrogen in an amide bond, adding another layer of structural complexity. psu.edu The specific conformation of an analogue can influence reactivity by affecting intramolecular interactions, such as hydrogen bonding, or by presenting a more or less accessible site for a reactant to approach. researchgate.net For example, a particular orientation might be necessary to facilitate a reaction, and if this conformation is energetically unfavorable, the reaction will be slow. Computational models and structural analysis techniques like X-ray crystallography are used to study these conformational preferences and their impact on chemical behavior. researchgate.netsdu.dk

Table 4: Key Conformational Considerations

| Bond of Rotation | Groups Involved | Potential Influence on Reactivity |

|---|---|---|

| Aromatic C4 – S | Benzene ring and Sulfonamide group | Affects the spatial orientation of the sulfonamide group relative to the ring substituents. mdpi.com |

| S – N | Sulfonyl group and Amine group | Influences the accessibility of the nitrogen atom and its lone pair. psu.edu |

| Aromatic C1 – O | Benzene ring and Methoxy group | Determines the orientation of the methoxy group relative to the ring plane. mdpi.com |

This table outlines the primary rotational bonds that define the molecule's conformation.

Future Research Directions and Emerging Trends for 4 Methoxy 3 Nitrobenzenesulfonamide

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of specialty chemicals like 4-methoxy-3-nitrobenzenesulfonamide is an area ripe for innovation, particularly through the lens of green chemistry. Traditional synthetic pathways for nitroaromatic sulfonamides often rely on harsh reagents and conditions, such as the use of chlorosulfonic acid for sulfonation and mixed nitric/sulfuric acids for nitration, which present significant environmental and safety challenges. nih.govchemicalbook.com

Future research will likely focus on developing more sustainable and efficient synthetic protocols. Key areas of investigation could include:

Catalytic Approaches: Moving away from stoichiometric reagents to catalytic systems for nitration and sulfonation can drastically reduce waste. This includes exploring solid acid catalysts or enzyme-catalyzed reactions that can offer high selectivity under milder conditions.

Alternative Reagents: The development of greener methods for forming the sulfonamide bond is critical. Conventional routes using sulfonyl chlorides are often replaced with more benign alternatives, such as the iodine-mediated reaction of sodium sulfinates with amines or ammonia (B1221849). nih.gov

Process Intensification: The use of technologies like microwave-assisted synthesis and ultrasound could significantly shorten reaction times and improve energy efficiency, as has been demonstrated for other sulfonamide derivatives. nih.govresearchgate.net These methods often allow for the use of greener solvents, such as water or ethanol (B145695). nih.govnih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhancing safety, and allowing for easier scalability. This would be particularly advantageous when handling potentially energetic nitration reactions.

A primary challenge in the synthesis is achieving the desired 1,2,4-trisubstitution pattern with high regioselectivity. Future synthetic strategies must be meticulously designed to control the directing effects of the substituents on the aromatic ring.

Discovery of Novel Chemical Transformations and Reaction Mechanisms

The unique combination of functional groups in this compound makes it a versatile substrate for discovering novel chemical reactions. Research in this area could unlock new molecular scaffolds and synthetic intermediates.

Key Transformative Reactions to Explore:

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield 3-amino-4-methoxybenzenesulfonamide, a highly valuable building block. Research could focus on chemoselective reduction methods that leave the sulfonamide group intact, such as catalytic hydrogenation with specific catalysts (e.g., Pd/C, PtO₂) or electro-chemical methods using mediators like titanium complexes. acs.org

N-Functionalization of the Sulfonamide: The sulfonamide nitrogen can be readily alkylated or arylated to produce a diverse library of derivatives. The Fukuyama-Mitsunobu reaction, for instance, is a powerful method for the selective monoalkylation of sulfonamides and has been applied extensively in synthetic chemistry. sci-hub.se The existence of derivatives like N-dodecyl-4-methoxy-3-nitrobenzenesulfonamide confirms the feasibility of this approach. sigmaaldrich.com

Advanced Nitroarene Chemistry: Recent advances in organic synthesis have demonstrated that the nitro group is more than just a precursor to an amine. Emerging research focuses on transformative reactions involving C–N bond cleavage for denitrative functionalization or using the nitro group as an internal oxidant. rsc.org Applying these cutting-edge methods to this compound could lead to entirely new molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring, potentially allowing the nitro group itself or other substituents to be displaced by nucleophiles under specific conditions. rsc.org Investigating the SNAr reactivity of this compound could provide access to a new range of substituted derivatives.

Advancement in Spectroscopic and Analytical Characterization Techniques

While basic identifiers for this compound are available, a comprehensive and publicly accessible portfolio of its analytical data is lacking. nih.gov Future work should prioritize its thorough characterization using modern analytical techniques.

| Analytical Technique | Purpose and Future Direction |

| NMR Spectroscopy | Complete assignment of ¹H, ¹³C, ¹⁴N, and ¹⁵N NMR spectra is essential. Advanced 2D techniques (COSY, HSQC, HMBC) will be required to unambiguously confirm connectivity and provide a reference dataset for future synthetic derivatives. |

| X-ray Crystallography | Obtaining a single-crystal X-ray structure is a high-priority goal. This would provide definitive proof of the molecular structure, as well as invaluable insights into bond lengths, bond angles, and solid-state packing. Investigating intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, is crucial for understanding its physical properties and for crystal engineering. mdpi.comnih.govnih.gov |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is needed to confirm the exact molecular formula. Studies on its fragmentation patterns under various ionization conditions (EI, ESI) would aid in the structural elucidation of its future reaction products. |

| Vibrational Spectroscopy | Detailed analysis of its Infrared (IR) and Raman spectra will help in identifying the characteristic vibrational frequencies of its key functional groups (NO₂, SO₂NH₂, C-O-C). |

| Computational Chemistry | Density Functional Theory (DFT) calculations should be employed to complement experimental findings. These computational studies can predict spectroscopic data (NMR, IR), helping to assign experimental spectra and providing a deeper understanding of the molecule's electronic structure and reactivity. mdpi.comnih.gov |

Expanding Applications in Materials Science and Industrial Chemistry

The structural motifs within this compound suggest its potential as a building block for advanced materials and as a key industrial intermediate.

Materials Science: The compound or its amino-derivative could serve as a functional monomer in polymerization reactions. The presence of aromatic rings and polar functional groups could lead to polymers with interesting thermal, mechanical, or optical properties. For example, polymers containing nitroaromatic units have been explored for applications in detecting explosives. nih.gov Furthermore, the sulfonamide and nitro/amino groups can act as ligands for metal ions, suggesting the potential for designing metal-organic frameworks (MOFs) or coordination polymers.

Industrial Chemistry: The benzenesulfonamide (B165840) scaffold is a privileged structure in medicinal chemistry and a common feature in many industrial products. sci-hub.senih.gov

Pharmaceuticals: Benzenesulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases, which are targets for anticancer and antimicrobial drugs. nih.govnih.govrsc.org Future research should involve screening this compound and its derivatives for biological activity.

Dyes and Pigments: Aromatic amines and nitro compounds are foundational to the dye industry. The amino-derivative of this compound could be diazotized and coupled to form novel azo dyes, a use that has been established for structurally similar compounds like 4-chloro-3-nitrobenzenesulfonamide. chemicalbook.com

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

The full exploitation of this compound will require a collaborative, interdisciplinary approach that bridges the gap between pure and applied chemistry.

Medicinal and Computational Chemistry: A powerful synergy exists in combining synthetic medicinal chemistry with computational modeling. Novel derivatives can be designed and synthesized, while molecular docking studies can predict their binding affinity and selectivity for biological targets, such as the active sites of human carbonic anhydrase isoforms IX and XII, which are implicated in cancer. nih.govresearchgate.netnih.gov This integrated approach can accelerate the discovery of new therapeutic leads.

Supramolecular Chemistry and Crystal Engineering: The sulfonamide group is an excellent hydrogen bond donor and acceptor. This provides an opportunity to study the self-assembly of this compound and its derivatives in the solid state. By understanding and controlling these non-covalent interactions, it may be possible to design new crystalline materials with tailored properties.

Environmental and Sustainable Chemistry: As a synthetic nitroaromatic compound, it is imperative to study its environmental fate. nih.gov Research into its biodegradability, potential for bioaccumulation, and methods for its removal from wastewater would constitute an important contribution to sustainable chemical practice. This aligns with the principles of green chemistry, ensuring that the lifecycle of the chemical is considered alongside its synthesis and application. youtube.com

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-3-nitrobenzenesulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer: A common approach involves sulfonylation of 4-methoxy-3-nitroaniline using sulfonyl chlorides under basic conditions. Key optimization parameters include:

- Catalyst selection : Acetic acid (10 drops) can enhance imine formation in related sulfonamide syntheses .

- Solvent choice : Ethanol is preferred for its polarity and ability to dissolve intermediates, as demonstrated in analogous sulfonamide preparations .

- Reaction monitoring : Use TLC (dichloromethane mobile phase, UV visualization) and NMR to track intermediate hydrazones or Schiff bases .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure of this compound?

Methodological Answer:

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

Methodological Answer:

- Crystal growth : Use slow evaporation of DMSO or ethanol solutions to obtain single crystals .

- Data interpretation : Analyze bond angles (e.g., O3—C11—C10: 115.6° in related structures) and dihedral angles to confirm steric effects of nitro and methoxy groups .

- Contradiction resolution : Compare experimental data with computational models (e.g., DFT) to validate torsional strain caused by substituent positioning .

Q. What strategies mitigate conflicting data in the reactivity of the sulfonamide group under varying pH conditions?

Methodological Answer:

- Controlled hydrolysis studies : Monitor sulfonamide stability via HPLC at pH 2–12. For example, nitro groups may stabilize the sulfonamide moiety under acidic conditions .

- Competitive experiments : Compare reactivity with analogous compounds (e.g., 4-methyl-N-(2-methylsulfanylethyl)-3-nitrobenzenesulfonamide) to isolate electronic vs. steric effects .

- Contradiction analysis : Reconcile discrepancies using Arrhenius plots to differentiate temperature-dependent vs. pH-driven degradation pathways .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies : Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., carbonic anhydrase), focusing on sulfonamide-Zn²+ coordination .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ constants) with antimicrobial IC₅₀ values from bioassays .

- Validation : Cross-reference predictions with experimental data (e.g., MIC values for bacterial strains) .

Q. What analytical methods distinguish nitro-group reduction intermediates during catalytic hydrogenation of this compound?

Methodological Answer:

- In situ monitoring : Use UV-Vis spectroscopy to track nitro → nitroso → amine transitions (λ_max shifts from 270 nm to 340 nm) .

- LC-MS/MS : Identify transient intermediates (e.g., hydroxylamines) via fragmentation patterns .

- Controlled quenching : Halt reactions at timed intervals and analyze by ¹H-NMR to resolve overlapping signals from intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.